[2-(4-ethylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone
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Overview
Description
2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound that features a quinoline core substituted with an ethylphenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer condensation, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . The pyrazole moiety can be introduced through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
1H-Pyrazolo[3,4-b]quinolines: Studied for their photophysical and biological properties.
Quinoline derivatives: Widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C21H17N3O/c1-2-15-8-10-16(11-9-15)20-14-18(21(25)24-13-5-12-22-24)17-6-3-4-7-19(17)23-20/h3-14H,2H2,1H3 |
InChI Key |
PCJLEIDBTUWJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
Origin of Product |
United States |
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